molecular formula C11H12O4S B2741733 4-(Vinylsulfonyl)benzyl acetate CAS No. 2172496-97-6

4-(Vinylsulfonyl)benzyl acetate

Cat. No. B2741733
CAS RN: 2172496-97-6
M. Wt: 240.27
InChI Key: YTPDZERVLNMVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Vinylsulfonyl)benzyl acetate” is a derivative of benzyl acetate . Benzyl acetate is a naturally occurring colorless oily liquid found in many flowers such as jasmine, ylang-ylang, and tobira . It’s widely used in different areas such as soaps, essences, and other industrial essences due to its floral fragrance and low price .


Synthesis Analysis

Benzyl acetate, a precursor to “4-(Vinylsulfonyl)benzyl acetate”, can be synthesized through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .


Molecular Structure Analysis

The molecular formula of benzyl acetate is C9H10O2 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, the biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .


Physical And Chemical Properties Analysis

Benzyl acetate appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Scientific Research Applications

Synthesis of Aromatic Esters

4-(Vinylsulfonyl)benzyl acetate: is utilized in the synthesis of aromatic esters, which are compounds of significant economic value. These esters find applications in culinary, cosmetic, and pharmaceutical industries . The compound serves as a precursor in the synthesis of benzyl acetate, a key ester used for its pleasant aroma and flavor properties.

Catalyst in Chemical Reactions

The compound acts as a catalyst in various chemical reactions, particularly in the preparation of benzyl acetate. Different catalysts, including 4-(Vinylsulfonyl)benzyl acetate , can influence the yield, temperature, and reaction time of the esterification process .

Enzymatic Synthesis of Flavors and Fragrances

In the enzymatic synthesis of flavors and fragrances, 4-(Vinylsulfonyl)benzyl acetate can be used to create esters with pleasant odors. This process is a ‘green’ alternative to traditional chemical synthesis, offering a more environmentally friendly approach .

Production of Antioxidants

The compound is involved in the production of antioxidants. Through enzymatic processes, it can be converted into esters that exhibit antioxidant properties, which are beneficial in food preservation and health supplements .

Antimicrobial Applications

4-(Vinylsulfonyl)benzyl acetate: is also significant in the creation of antimicrobials. Its derivatives can be synthesized to produce compounds with antimicrobial activity, useful in combating various bacterial strains .

Eco-Friendly Chemical Processes

The use of 4-(Vinylsulfonyl)benzyl acetate in chemical processes aligns with the international initiative to replace conventional catalysts with eco-friendly alternatives. This aligns with environmental regulations and promotes sustainable chemistry practices .

Safety and Hazards

Benzyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .

properties

IUPAC Name

(4-ethenylsulfonylphenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPDZERVLNMVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Vinylsulfonyl)benzyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.